5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene
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Overview
Description
5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a cyclopropyl group, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where cyclopropyl methyl ketone is reacted with 2-methoxy-1,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyclopropyl group can be reduced to a propyl group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of 5-cyclopropyl-2-methoxy-1,3-dimethylbenzaldehyde or 5-cyclopropyl-2-methoxy-1,3-dimethylbenzoic acid.
Reduction: Formation of 5-propyl-2-methoxy-1,3-dimethylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-2-methoxy-1,3-dimethylbenzene: Unique due to the presence of a cyclopropyl group.
5-Cyclopropyl-2-methoxy-1,3-dimethylbenzaldehyde: Similar structure but with an aldehyde group.
5-Cyclopropyl-2-methoxy-1,3-dimethylbenzoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the cyclopropyl group, in particular, adds strain to the molecule, influencing its reactivity and interactions.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
5-cyclopropyl-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C12H16O/c1-8-6-11(10-4-5-10)7-9(2)12(8)13-3/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
WJZIRAQBYPLVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2CC2 |
Origin of Product |
United States |
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